3-Hydroxymethylquinuclidine

Overview

Description

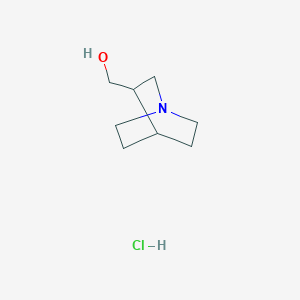

3-Hydroxymethylquinuclidine is a quinuclidine derivative known for its potential applications in medicinal chemistry. It is a bicyclic amine with a hydroxymethyl group attached to the third carbon of the quinuclidine ring. This compound has garnered interest due to its role as a nicotinic receptor ligand, which makes it a valuable candidate for research in neuropharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxymethylquinuclidine typically involves the conversion of 3-quinuclidinone to 3-methoxymethyl-3-quinuclidinol, followed by deprotection to yield the desired compound . One common method includes the reaction of 3-quinuclidinol with triphenylphosphine and 3-hydroxypyridine in anhydrous tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxymethylquinuclidine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a quinuclidine derivative with a methyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Methyl-substituted quinuclidine derivatives.

Substitution: Various substituted quinuclidine derivatives depending on the reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

3-Hydroxymethylquinuclidine is a derivative of quinuclidine, characterized by a hydroxymethyl group at the 3-position. The synthesis of this compound can be achieved through various methods, including ether and carbamate formations, which serve as precursors for further modifications aimed at enhancing biological activity.

Chemistry

- Building Block : 3-HMQ is utilized as a building block for synthesizing more complex molecules. Its derivatives are explored for their potential use in pharmaceuticals and agrochemicals.

Biology

- Receptor Interactions : The compound is studied for its interactions with nicotinic acetylcholine receptors (nAChRs) and muscarinic receptors. These interactions are crucial for modulating neurotransmission, with implications in cognitive enhancement and neuroprotection .

Medicine

- Neurological Disorders : Research indicates that 3-HMQ may have therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia. It has been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .

- Respiratory Disorders : Due to its antimuscarinic properties, 3-HMQ could be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma by reducing bronchial hyperreactivity.

- Gastrointestinal Disorders : The compound's action on muscarinic receptors can alleviate symptoms related to gastrointestinal disorders by modulating gut motility.

3-HMQ exhibits notable biological activities primarily through its interaction with nicotinic and muscarinic receptors:

- Nicotinic Receptors : Research shows that 3-HMQ can act as a ligand for nAChRs, influencing cognitive processes and neuroprotection.

- Muscarinic Receptors : It has high affinity for muscarinic M3 receptors, involved in various physiological responses such as smooth muscle contraction and glandular secretion.

Therapeutic Applications

The pharmacological profile of 3-HMQ suggests several therapeutic applications:

| Application Area | Potential Benefits |

|---|---|

| Neurological Disorders | Enhances cognitive function; potential treatment for Alzheimer’s disease |

| Respiratory Disorders | Reduces bronchial hyperreactivity; potential treatment for asthma and COPD |

| Gastrointestinal Disorders | Modulates gut motility; alleviates symptoms of irritable bowel syndrome |

Antidotal Activity

A study investigating quinuclidin-3-ol oximes demonstrated that compounds related to 3-HMQ possess antidotal properties against organophosphate poisoning. This highlights their potential utility in emergency medicine settings.

Antimicrobial Agents

Research has shown that quinuclidine-based compounds exhibit significant antimicrobial activity against both gram-positive and gram-negative bacterial strains. For instance, certain derivatives displayed MIC values ranging from 0.25 to 4.00 μg/mL against multidrug-resistant pathogens like Pseudomonas aeruginosa.

Research Findings Table

Mechanism of Action

3-Hydroxymethylquinuclidine acts as a partial agonist at nicotinic acetylcholine receptors, particularly the α4β2 subtype . It binds to these receptors, inducing a conformational change that leads to the opening of ion channels and subsequent neurotransmitter release. This mechanism is crucial for its potential therapeutic effects in modulating cholinergic neurotransmission.

Comparison with Similar Compounds

3-Quinuclidinol: Another quinuclidine derivative with a hydroxyl group at the third carbon.

3-Methoxymethylquinuclidine: A derivative with a methoxymethyl group instead of a hydroxymethyl group.

Quinuclidine-Based Carbamates: Compounds designed for their potential as central nervous system active agents.

Uniqueness: 3-Hydroxymethylquinuclidine is unique due to its specific interaction with nicotinic receptors and its potential as a partial agonist. This sets it apart from other quinuclidine derivatives, which may have different functional groups and receptor affinities.

Biological Activity

3-Hydroxymethylquinuclidine (3-HMQ) is a compound of significant interest due to its potential pharmacological applications, particularly in the context of cholinergic systems and muscarinic receptor modulation. This article explores the biological activity of 3-HMQ, focusing on its synthesis, receptor interactions, and therapeutic implications.

Chemical Structure and Synthesis

3-HMQ is a derivative of quinuclidine, characterized by the presence of a hydroxymethyl group at the 3-position. The synthesis of 3-HMQ and its derivatives has been documented through various methods, including ether and carbamate formations which serve as precursors for further modifications aimed at enhancing biological activity .

Biological Activity Overview

3-HMQ exhibits notable biological activities primarily through its interaction with nicotinic and muscarinic receptors. Its role as a ligand for these receptors has been extensively studied, revealing its potential as a therapeutic agent for several conditions.

Receptor Interaction

- Nicotinic Receptors : Research indicates that 3-HMQ and its derivatives can act as ligands for nicotinic acetylcholine receptors (nAChRs). This interaction is crucial for modulating neurotransmission and has implications in cognitive enhancement and neuroprotection .

- Muscarinic Receptors : 3-HMQ shows high affinity for muscarinic M3 receptors, which are involved in various physiological responses including smooth muscle contraction and glandular secretion. This receptor subtype is particularly relevant in treating respiratory disorders, gastrointestinal issues, and urological conditions .

Therapeutic Applications

The pharmacological profile of 3-HMQ suggests several therapeutic applications:

- Respiratory Disorders : Due to its antimuscarinic properties, 3-HMQ may be beneficial in treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma by reducing bronchial hyperreactivity .

- Neurological Disorders : Its ability to modulate cholinergic activity positions it as a candidate for treating cognitive impairments associated with Alzheimer's disease. Studies have shown that quinuclidine derivatives can inhibit acetylcholinesterase (AChE), enhancing acetylcholine levels in the brain .

- Gastrointestinal Disorders : The compound's action on muscarinic receptors can also alleviate symptoms related to irritable bowel syndrome and other gastrointestinal disorders by modulating gut motility .

Case Study: Antidotal Activity

A study investigating quinuclidin-3-ol oximes demonstrated that compounds related to 3-HMQ possess antidotal properties against organophosphate poisoning, showcasing their potential in emergency medicine . These findings highlight the versatility of 3-HMQ derivatives in both therapeutic and acute care settings.

Research Findings Table

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAWHSHTXVVCLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902772 | |

| Record name | NoName_3326 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5176-22-7 | |

| Record name | {1-azabicyclo[2.2.2]octan-3-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.